

An In-depth Technical Guide to the Physical Characteristics of Benzophenone-d10 Solid

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Compound of Interest

Compound Name: Benzophenone-d10

Cat. No.: B1335006

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of solid **Benzophenone-d10**. The information is curated for researchers, scientists, and professionals in drug development who utilize deuterated compounds in their work. This document summarizes key quantitative data, details relevant experimental protocols for characterization, and provides visual workflows to illustrate the logical processes involved in physical property determination.

Core Physical and Chemical Properties

Benzophenone-d10, the deuterated analog of benzophenone, is a white solid at room temperature.[1][2] The substitution of all ten hydrogen atoms with deuterium alters its mass, making it a valuable tool in various analytical techniques, particularly in studies involving isotopic labeling where it can serve as a tracer or an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[3][4] While its chemical behavior is similar to its non-deuterated counterpart, its physical properties can show slight differences.[3]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of **Benzophenone-d10** solid.

Property	Value	Source(s)
Molecular Formula	C ₁₃ D ₁₀ O	[3]
Molecular Weight	192.28 g/mol	[3][5][6]
Physical Form	Solid	[1][2][7]
Appearance	White Solid	[3]
Melting Point	47 - 51 °C	[1][2][7]
Boiling Point	305 °C	[1][2][7]
Isotopic Purity	≥98 atom % D	[8]
CAS Number	22583-75-1	[3]

Experimental Protocols for Physical Characterization

Accurate determination of the physical characteristics of a solid compound like **Benzophenone-d10** is crucial for its identification, purity assessment, and application in further research. The following sections detail the standard experimental methodologies for key physical property measurements.

Melting Point Determination

The melting point is a fundamental physical property used to identify a substance and assess its purity. A sharp melting range typically indicates a high degree of purity.

Methodology: Capillary Method

- **Sample Preparation:** A small amount of the dry, powdered **Benzophenone-d10** solid is packed into a thin-walled capillary tube to a height of 2-3 mm.[9] The tube is then tapped gently to ensure the sample is compact at the bottom.[9]
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

- **Heating and Observation:** The sample is heated at a controlled rate, typically a rapid initial heating to approach the expected melting point, followed by a slower rate (e.g., 1-2 °C per minute) near the melting range to ensure accuracy.[1][3]
- **Data Recording:** The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[9]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **Benzophenone-d10** would be characterized by the vibrations of its deuterated phenyl rings and the carbonyl group.

Methodology: KBr Pellet Technique

- **Sample Preparation:** A small amount of **Benzophenone-d10** (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a homogeneous powder is obtained.
- **Pellet Formation:** The mixture is then transferred to a pellet press and subjected to high pressure to form a thin, transparent or translucent pellet.
- **Spectral Acquisition:** The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of a pure KBr pellet is recorded first, followed by the spectrum of the sample pellet. The spectrum is typically recorded in the range of 4000-400 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. For **Benzophenone-d10**, ^{13}C NMR would be the most informative, while ^1H NMR would show the absence of proton signals, confirming its deuteration.

Methodology: Solid-State NMR (ssNMR) or Solution-State NMR

- **Sample Preparation (Solution-State):** A few milligrams of **Benzophenone-d10** are dissolved in a suitable deuterated solvent (e.g., chloroform-d, CDCl_3) in an NMR tube.

- **Instrument Setup:** The NMR tube is placed in the NMR spectrometer. The instrument is tuned to the appropriate frequencies for the desired nuclei (e.g., ^{13}C).
- **Data Acquisition:** The NMR spectrum is acquired by applying a series of radiofrequency pulses and recording the resulting free induction decay (FID). The acquisition parameters, such as pulse angle and relaxation delay, are optimized to obtain a good signal-to-noise ratio.
- **Data Processing:** The FID is then subjected to a Fourier transform to obtain the NMR spectrum, which is a plot of signal intensity versus chemical shift.

Solubility Determination

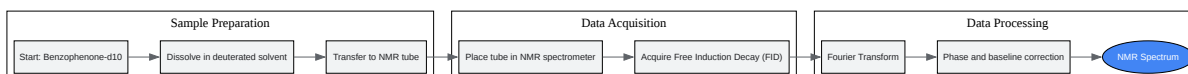
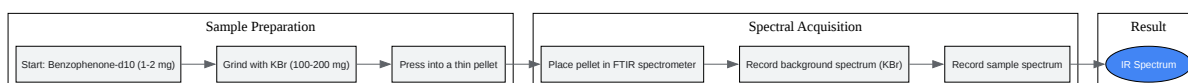
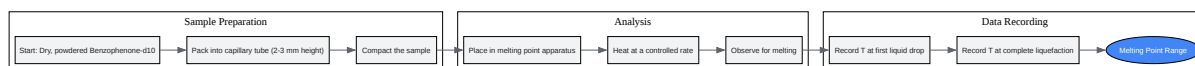
Understanding the solubility of a compound in various solvents is essential for its purification, formulation, and use in chemical reactions.

Methodology: Qualitative Solubility Testing

- **Sample Preparation:** A small, measured amount of solid **Benzophenone-d10** (e.g., 10 mg) is placed in a series of small test tubes.
- **Solvent Addition:** A measured volume of a specific solvent (e.g., 1 mL of water, ethanol, acetone, etc.) is added to each test tube.
- **Observation:** The mixture is agitated vigorously for a set period. The solubility is then observed and categorized as soluble (dissolves completely), partially soluble, or insoluble.
- **Systematic Testing:** The process is repeated with a range of solvents of varying polarities to establish a comprehensive solubility profile.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.



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